molecular formula C10H11FO5S B3039319 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid CAS No. 1015570-43-0

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid

Cat. No.: B3039319
CAS No.: 1015570-43-0
M. Wt: 262.26 g/mol
InChI Key: VGMLWJTXIFCYGY-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is a useful research compound. Its molecular formula is C10H11FO5S and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A study by Kim, Robertson, and Guiver (2008) discussed the use of sulfonated poly(arylene ether sulfone) copolymers in fuel cell applications. These polymers, synthesized using a method involving 4-fluorobenzophenone (a compound related to 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid), demonstrated high proton conductivity, which is crucial for effective polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Analyzing Perfluorinated Compounds in Human Plasma

Fromme, Wöckner, Roscher, and Völkel (2017) quantified various perfluorinated compounds, including 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid] (a related compound), in human plasma. This study aimed to assess the body burden of these substances in populations exposed to them via drinking water (Fromme, Wöckner, Roscher, & Völkel, 2017).

Fluorophenyl Sulfone in Synthesis of Novel Compounds

Spjut, Qian, and Elofsson (2010) explored the use of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), another related compound, in the synthesis of glycosyl donors in carbohydrate chemistry. This study highlighted the potential of fluorophenyl sulfone derivatives in the synthesis of complex organic molecules (Spjut, Qian, & Elofsson, 2010).

Electrochemical Hydrogenation in Organic Synthesis

Korotaeva, Rubinskaya, Rybakova, and Gultyai (2011) reported the successful use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids. This research highlights the role of electrochemical methods in organic synthesis, particularly in relation to compounds with fluorophenyl sulfone structures (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Safety Evaluation in Food Contact Materials

A study by Andon et al. (2011) evaluated the safety of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, for use in food contact materials. The study concluded that there is no safety concern for the consumer if the substance is used under specific conditions in the polymerisation of fluoropolymers (Andon et al., 2011).

Safety and Hazards

This compound is classified as an irritant, with hazard statements indicating that it may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, and ensuring adequate ventilation .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMLWJTXIFCYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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